molecular formula C11H13IO2 B3184494 Ethyl 2-ethyl-5-iodobenzoate CAS No. 1131587-30-8

Ethyl 2-ethyl-5-iodobenzoate

Cat. No.: B3184494
CAS No.: 1131587-30-8
M. Wt: 304.12 g/mol
InChI Key: AEAYGPXKMRFQSG-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-iodobenzoate is an iodinated aromatic ester characterized by an ethyl ester group at the benzoate position, an ethyl substituent at the 2-position, and an iodine atom at the 5-position of the benzene ring. The iodine atom at the 5-position provides a reactive site for halogen exchange reactions, while the ethyl groups may enhance lipophilicity, influencing solubility and reactivity patterns .

Properties

CAS No.

1131587-30-8

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

ethyl 2-ethyl-5-iodobenzoate

InChI

InChI=1S/C11H13IO2/c1-3-8-5-6-9(12)7-10(8)11(13)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

AEAYGPXKMRFQSG-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1)I)C(=O)OCC

Canonical SMILES

CCC1=C(C=C(C=C1)I)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Ethyl vs. Amino/Chloro Groups: The ethyl group at the 2-position in this compound increases steric bulk and lipophilicity compared to amino (polar) or chloro (electron-withdrawing) substituents. This makes it less reactive in polar solvents but more compatible with hydrophobic environments .
  • Iodine at 5-Position : The iodine atom, common across all analogs, facilitates halogen-bonding interactions and participation in metal-catalyzed cross-coupling reactions (e.g., with palladium). Ethyl 2-chloro-5-iodobenzoate, for instance, is particularly reactive in such transformations due to the synergistic effects of Cl and I .

Molecular Weight and Solubility Trends

  • This compound’s higher molecular weight (~305 g/mol) compared to methyl or amino analogs (e.g., 277 g/mol for Methyl 2-amino-5-iodobenzoate) correlates with reduced solubility in aqueous media. Conversely, amino-substituted derivatives exhibit greater polarity and water solubility .

Q & A

Q. Advanced

Validate Computational Models : Re-optimize density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) to better match experimental geometries .

Experimental Cross-Check : Perform kinetic studies (e.g., variable-temperature NMR) to assess activation barriers for cross-coupling reactions .

Error Analysis : Quantify uncertainties in computational solvation models vs. experimental dielectric environments .

What methodologies optimize the esterification yield of iodinated benzoic acids?

Q. Advanced

  • Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid (PTSA), to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining high yields (>85%) .
  • In Situ Monitoring : Use FT-IR to track ester carbonyl formation in real time .

How can solvent effects influence the stability of this compound in storage?

Q. Advanced

  • Polar Protic Solvents : Avoid ethanol/water mixtures to prevent ester hydrolysis.
  • Nonpolar Solvents : Use hexane or diethyl ether for long-term storage; monitor via periodic NMR .
    Stability Data Table :
SolventDegradation Rate (25°C, 6 months)Recommended Storage
Hexane<2%Amber vial, 4°C
Ethanol15%Avoid

What statistical approaches resolve contradictions in reaction yield reproducibility?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) .
  • ANOVA Testing : Identify significant factors causing yield variability (p < 0.05) .
  • Error Propagation Analysis : Quantify uncertainties in reagent purity and measurement tools .

How does steric hindrance from the 2-ethyl group affect cross-coupling reactions of this compound?

Q. Advanced

  • Palladium Catalysis Screening : Compare bulky ligands (XPhos) vs. smaller ligands (PPh₃) to overcome steric barriers .
  • Kinetic Profiling : Monitor coupling rates (e.g., Suzuki-Miyaura) via GC-MS to correlate steric effects with turnover frequencies .

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